molecular formula C7H11NO2 B1653417 2-Oxa-7-azaspiro[3.5]nonan-6-one CAS No. 1824056-62-3

2-Oxa-7-azaspiro[3.5]nonan-6-one

Cat. No.: B1653417
CAS No.: 1824056-62-3
M. Wt: 141.17
InChI Key: UJUSSFCWROAHJD-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[3.5]nonan-6-one is a spirocyclic compound with a unique structure that includes both an oxygen and nitrogen atom within its ring system. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and structural novelty .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[3.5]nonan-6-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the condensation of appropriate starting materials, such as oxetanes and amines, under specific conditions. For example, spirocyclic oxetanes can be converted into cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® in formic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles, while substitution reactions can yield a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of enzymes like NQO1, facilitating the reduction of quinone substrates. This interaction is mediated by hydrogen bonding and other non-covalent interactions, which stabilize the compound within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-7-azaspiro[3.5]nonan-6-one is unique due to its specific ring size and the positioning of the oxygen and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to form stable interactions with enzymes and its potential for functionalization make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-oxa-7-azaspiro[3.5]nonan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-3-7(1-2-8-6)4-10-5-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUSSFCWROAHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301251
Record name 2-Oxa-7-azaspiro[3.5]nonan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824056-62-3
Record name 2-Oxa-7-azaspiro[3.5]nonan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824056-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-7-azaspiro[3.5]nonan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxa-7-azaspiro[3.5]nonan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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